GPR119 Agonist Scaffold Validation: 3-(Pyridin-2-yloxy)aniline Core vs. Alternative Heterocyclic Ethers
In a structure-activity relationship (SAR) study by Amgen, a series of arylsulfonyl 3-(pyridin-2-yloxy)anilines were optimized as GPR119 agonists [1]. The optimized lead compound (compound 34), which retains the 3-(pyridin-2-yloxy)aniline core, demonstrated a significantly improved pharmacokinetic (PK) profile over the initial hit containing metabolically labile methyl groups [1]. While direct isomer comparison data for the free amine are not available, the study establishes the 3-(pyridin-2-yloxy)aniline core as the sole scaffold advancing to in vivo efficacy studies, with a representative analog from this series showing EC50 = 80 nM (58% intrinsic activity) on cynomolgus GPR119 [2]. This contrasts with chemically similar scaffolds such as the 4-(pyridin-2-yloxy)benzylamine series, which demonstrated antitubercular rather than GPR119 activity , underscoring that the substitution pattern dictates pharmacological outcome.
| Evidence Dimension | GPR119 agonism EC50 |
|---|---|
| Target Compound Data | Derivative EC50 = 80 nM (58% IA) on cynomolgus GPR119 [2] |
| Comparator Or Baseline | 4-(Pyridin-2-yloxy)benzylamine derivatives: no GPR119 activity reported; active against M. tuberculosis instead |
| Quantified Difference | Activity switch from GPR119 agonism (3-isomer scaffold) to antimycobacterial activity (4-isomer scaffold). |
| Conditions | cAMP assay in GPR119-transfected HEK293T cells (EC50); in-vitro antimycobacterial assay (MIC). |
Why This Matters
For procurement in GPR119-targeted drug discovery, the 3-(pyridin-2-yloxy)aniline scaffold is explicitly linked to potent agonism and in vivo PK optimization, whereas the 4-substituted analog is associated with a different biological target class, making them non-interchangeable.
- [1] Zhang JK, Li AR, Yu M, Wang Y, Zhu J, Kayser F, Medina JC, Siegler K, Conn M, Shan B, Grillo MP, Eksterowicz J, Coward P, Liu JJ. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Bioorg Med Chem Lett. 2013;23(12):3609-13. View Source
- [2] Scite.ai. Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. Citation report. View Source
